Datiscin
Overview
Description
Datiscin is a flavonoid compound . It is characterized by its molecular formula C27H30O15 .
Synthesis Analysis
Datiscin is associated with the plant Datisca glomerata . The plant forms nitrogen-fixing root nodules in symbiosis with soil actinomycetes from the genus Frankia . Analysis of sugars in roots, nodules, and leaves of D. glomerata revealed the presence of two novel compounds that were identified as α- l -rhamnopyranoside- (1 → 6)- d -glucose (rutinose) and α- l -rhamnopyranoside- (1 → 6)-1- O -β- d -methylglucose (methylrutinose) .Molecular Structure Analysis
The molecular structure of Datiscin is complex and involves multiple stereocentres . Further analysis of its structure reveals it as 2′,3,5,7-tetrahydroxyflavone 3-O- [6″- (O-α-L-rhamnopyranosyl)-β-D-glucopyranoside] .Scientific Research Applications
Flavonoid Properties and Structure
Datiscin, identified as a flavonoid, has been a subject of interest due to its distinct properties and structure. Research conducted by Zapesochnaya, Tyukavkina, and Eremin (1982) elucidated datiscin's physicochemical constants and provided further details on its structure as 2′,3,5,7-tetrahydroxyflavone 3-O-[6″-(O-α-L-rhamnopyranosyl)-β-D-glucopyranoside] (Zapesochnaya, Tyukavkina, & Eremin, 1982).
Role in Antiplasmodial Activity
Datisca glomerata, a plant traditionally used for antimalarial purposes, was found to contain cucurbitacin glycosides, including datiscosides I-O. Graziose et al. (2013) discovered these compounds and evaluated their antiplasmodial activity against Plasmodium falciparum. This study highlights the potential of datiscin derivatives in developing antimalarial strategies (Graziose et al., 2013).
Connection to Bitter Principles
In the study of Luffa echinata's fruits, datiscacin was identified among other cucurbitacins. Ahmad, Huq, and Sutradhar (1994) isolated this compound, emphasizing its role in the plant's bitter principles, an aspect that could have implications for its potential uses in scientific research (Ahmad, Huq, & Sutradhar, 1994).
Insights into Glycoside Formation
Further research by Zapesochnaya, Tyukavkina, and Shervashidze (1982) led to the discovery of a new flavonoid glycoside, datiscanin, from Datisca cannabina. Their work contributed significantly to understanding the formation and structure of datiscetin glycosides in nature, including datiscin (Zapesochnaya, Tyukavkina, & Shervashidze, 1982).
properties
IUPAC Name |
5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-10(28)7-14(16)40-24(25)11-4-2-3-5-12(11)29/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJCTXDEJUWVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421269 | |
Record name | AC1NYKG7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-2-(2-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |
CAS RN |
16310-92-2 | |
Record name | AC1NYKG7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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